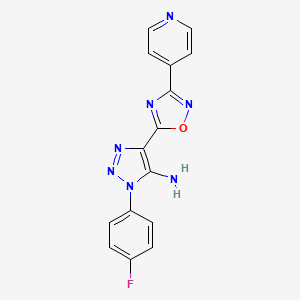
1-(4-fluorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C15H10FN7O and its molecular weight is 323.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-fluorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that integrates multiple pharmacophoric elements known for their biological activities. This compound combines a triazole ring with a 1,2,4-oxadiazole and a pyridine moiety, which are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article compiles data on the biological activity of this compound based on various studies and research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
The biological activities associated with compounds containing the 1,2,4-oxadiazole and triazole frameworks have been extensively studied. The following sections summarize significant findings regarding the biological activities of the compound.
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit notable antimicrobial properties against various bacterial strains. For instance:
- A study demonstrated that oxadiazole derivatives showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 16 to 24 mm when compared to standard antibiotics such as Ceftizoxime and Ciprofloxacin .
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 16 - 21 | Ceftizoxime |
| Staphylococcus epidermidis | 21 - 24 | Ciprofloxacin |
2. Anticancer Activity
The incorporation of the triazole and oxadiazole rings has been linked to anticancer properties. Compounds similar to the one studied have shown cytotoxic effects against various cancer cell lines:
- A derivative with a similar structure exhibited moderate activity with an IC50 value of approximately 92.4 µM against several cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
3. Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been noted in literature. Compounds containing these moieties have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response:
- In vitro studies confirmed that certain oxadiazole derivatives significantly reduced inflammatory markers in cell cultures .
Mechanistic Insights
Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in various biological pathways. The binding energies observed in these studies suggest strong interactions between the compounds and their targets:
| Compound ID | Binding Energy (kcal/mol) |
|---|---|
| Yck2-102583821 | -11.2 |
| Yck2-12982634 | -10.9 |
| Yck2-102487860 | -10.9 |
| Yck2-86260205 | -10.8 |
These findings indicate that modifications to the oxadiazole or triazole moieties can enhance binding affinity and potentially improve biological activity.
属性
IUPAC Name |
3-(4-fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN7O/c16-10-1-3-11(4-2-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-5-7-18-8-6-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTHCIKMBVTZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














